molecular formula C7H9F2N3O2 B2391444 2-[[1-(2,2-Difluoroethyl)pyrazol-3-yl]amino]acetic acid CAS No. 2247207-23-2

2-[[1-(2,2-Difluoroethyl)pyrazol-3-yl]amino]acetic acid

Cat. No.: B2391444
CAS No.: 2247207-23-2
M. Wt: 205.165
InChI Key: VBMXFPJFYIGDDK-UHFFFAOYSA-N
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Description

The compound “2-[[1-(2,2-Difluoroethyl)pyrazol-3-yl]amino]acetic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazole rings are common in many biologically active compounds .


Molecular Structure Analysis

The compound contains a pyrazole ring, a difluoroethyl group, and an amino acetic acid group. The pyrazole ring is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles are known to undergo a variety of chemical reactions. They can react with potassium borohydride to form a class of ligands known as scorpionates . They can also undergo reactions with various reagents to form diverse heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, 2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid, is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and more .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities and developing new synthetic methods. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in medicinal chemistry .

Properties

IUPAC Name

2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O2/c8-5(9)4-12-2-1-6(11-12)10-3-7(13)14/h1-2,5H,3-4H2,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMXFPJFYIGDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1NCC(=O)O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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